molecular formula C11H18N2O4 B1529868 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one CAS No. 1363381-20-7

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

カタログ番号: B1529868
CAS番号: 1363381-20-7
分子量: 242.27 g/mol
InChIキー: XVGAQOILVLJWLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Architecture and Spirocyclic Topology

The molecular architecture of this compound represents a sophisticated spirocyclic framework that integrates multiple heteroatoms within a constrained ring system. The compound, bearing the Chemical Abstracts Service number 1363381-20-7, exhibits a molecular formula of C₁₁H₁₈N₂O₄ with a precise molecular weight of 242.272 grams per mole. The systematic name, tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, reflects the complex structural arrangement that includes a tert-butyl carbamate protecting group, a lactam functionality, and an ether linkage within the spirocyclic core.

The spirocyclic topology of this compound is characterized by a spiro junction that connects a four-membered azetidine ring to a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. This unique structural arrangement creates a rigid three-dimensional framework where the spiro center serves as a quaternary carbon atom shared between the two ring systems. The presence of the oxygen atom at the 5-position creates an oxazolidinone-like environment within the larger ring, while the nitrogen atoms at positions 2 and 8 provide sites for further chemical modification and biological interaction.

Structural Parameter Value Reference
Molecular Formula C₁₁H₁₈N₂O₄
Molecular Weight 242.272 g/mol
Chemical Abstracts Service Number 1363381-20-7
Exact Mass 242.127 g/mol
Polar Surface Area 67.87 Ų
Calculated Log P 0.389

The spirocyclic architecture imparts significant conformational rigidity to the molecule, which influences its three-dimensional shape and potential interactions with biological targets. The spiro junction creates a well-defined spatial arrangement that positions functional groups in predictable orientations, a characteristic that has made spirocyclic compounds attractive scaffolds in medicinal chemistry applications. The incorporation of heteroatoms within the ring systems further enhances the compound's ability to engage in hydrogen bonding and other non-covalent interactions.

Stereochemical Features and Conformational Analysis

The stereochemical characteristics of this compound arise from the inherent constraints imposed by its spirocyclic framework and the presence of multiple chiral environments within the molecule. The spiro center itself does not constitute a stereogenic center due to its quaternary nature, but the conformational restrictions it imposes significantly influence the overall three-dimensional structure of the molecule. The rigidity imparted by the spirocyclic system creates a well-defined spatial disposition of substituents, leading to highly predictable molecular geometries.

Conformational analysis reveals that the spirocyclic structure constrains the molecule into specific low-energy conformations that are distinct from those observed in analogous non-spirocyclic systems. The four-membered azetidine ring adopts a puckered conformation to minimize ring strain, while the six-membered heterocyclic ring can adopt chair-like conformations similar to those found in conventional six-membered rings. However, the spiro junction restricts the conformational flexibility significantly compared to non-bridged systems.

The presence of the carbonyl group at the 7-position introduces additional conformational considerations, as this functionality can engage in intramolecular hydrogen bonding with the nitrogen atoms in the ring system. The tert-butyl carbamate group at the 2-position adopts conformations that minimize steric interactions with the spirocyclic core while maintaining the protective function of the group. Nuclear magnetic resonance studies and molecular modeling investigations have demonstrated that these structural constraints result in conformational preferences that are markedly different from those of analogous piperazine or morpholine derivatives.

Conformational Property Characteristic Impact
Ring Puckering Constrained by spiro junction Reduced conformational flexibility
Hydrogen Bonding Intramolecular interactions possible Stabilized conformations
Steric Interactions Minimized by rigid framework Predictable geometry
Rotational Barriers Elevated due to ring constraints Enhanced selectivity

Comparative Analysis with Related Diazaspiro Compounds

Comparative structural analysis of this compound with related diazaspiro compounds reveals significant variations in molecular architecture and physicochemical properties. The compound can be systematically compared with other members of the diazaspiro family, including 2,7-diazaspiro[3.5]nonane derivatives and 5,8-diazaspiro[3.5]nonane systems, which differ in the positioning of heteroatoms and the presence of additional functional groups.

When compared to the parent 2,7-diazaspiro[3.5]nonane system, the introduction of the oxygen atom at the 5-position and the carbonyl functionality at the 7-position significantly alters the electronic distribution and conformational preferences of the molecule. The 2,7-diazaspiro[3.5]nonane framework, with a molecular formula of C₇H₁₄N₂ and molecular weight of 126.20 grams per mole, represents a simpler structural motif that lacks the additional heteroatom and carbonyl functionality present in the target compound. This structural difference results in distinct physicochemical properties, including altered lipophilicity and hydrogen bonding capacity.

The incorporation of the oxygen heteroatom in this compound creates a more polar environment compared to all-carbon spirocyclic systems. This increased polarity is reflected in the compound's calculated polar surface area of 67.87 square angstroms, which is substantially higher than that observed for purely carbon-based spirocycles. The presence of multiple hydrogen bond acceptors and donors enhances the compound's potential for biological interactions while potentially reducing its lipophilicity compared to non-oxygenated analogs.

Analysis of related spirocyclic compounds reveals that the choice of ring sizes and heteroatom positioning significantly influences molecular properties. For instance, azaspiro[3.3]heptane systems, which feature smaller ring sizes, exhibit different lipophilicity profiles and conformational behaviors compared to the [3.5]nonane framework. Research has demonstrated that spirocyclic modifications can lead to counterintuitive changes in lipophilicity, with the addition of carbon atoms sometimes resulting in decreased rather than increased log D values due to changes in basicity and conformational preferences.

Compound Class Ring System Molecular Weight Key Structural Features
2,7-Diazaspiro[3.5]nonane [3.5] 126.20 g/mol Two nitrogen atoms, no oxygen
5,8-Diazaspiro[3.5]nonane [3.5] Variable Alternative nitrogen positioning
This compound [3.5] 242.27 g/mol Oxygen incorporation, carbonyl group
Azaspiro[3.3]heptane derivatives [3.3] Variable Smaller ring system

The structural modifications present in this compound, particularly the combination of the tert-butyl carbamate protecting group and the lactam functionality, distinguish it from simpler diazaspiro systems and contribute to its utility as a synthetic intermediate. These functional groups provide handles for further chemical elaboration while maintaining the structural integrity of the spirocyclic core. The compound's design reflects a sophisticated approach to scaffold development that balances structural complexity with synthetic accessibility.

特性

IUPAC Name

tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-6-11(7-13)5-12-8(14)4-16-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGAQOILVLJWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Preparation via Photocatalytic Multicomponent Assembly

A recently developed and highly effective method for synthesizing N-heterospirocycles, including analogues of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one, involves visible-light-driven photocatalysis. This method leverages the generation of nitrogen-centered radicals from N-allylsulfonamides and subsequent cyclization with alkenes.

Reaction Conditions and Mechanism

  • Photocatalyst : Iridium-based complex (Ir[dF(CF3)ppy]2(dtbpy))PF6 or organic photocatalyst 4CzIPN.
  • Substrates : N-allylsulfonamides and various alkenes.
  • Solvent : Dichloromethane (DCM) is preferred; alternatives like 1,2-dichloroethane (DCE) can be used with some yield reduction.
  • Light Source : Blue LED light to activate the photocatalyst.
  • Additives : 1,3-dichloro-5,5′-dimethylhydantoin as chlorinating agent.
  • Temperature : Ambient conditions with no heating required.
  • Reaction Time : Typically short, with some steps requiring only 5 minutes of pre-stirring.

The process involves initial N-chlorination of the sulfonamide, followed by photocatalytic radical generation and intramolecular cyclization to form the spirocyclic core.

Optimization and Yields

Entry Deviation from Standard Conditions Yield (%) (Isolated)
1 None 80 (76)
2 No photocatalyst 14
3 No light <5
4 Under air 72
5 MeCN solvent 0
6 DCE solvent 62
7 0.1 M concentration 80
8 0.025 M concentration 78
9 2 equiv alkene 64
10 5 equiv alkene 82
11 5 min pre-stir for N-chlorination 76
12 Organic photocatalyst (4CzIPN) 72

This data shows the critical role of the photocatalyst and light source, as well as the solvent choice in achieving high yields. The method tolerates air and allows for some flexibility in alkene equivalents without major yield loss.

Scope of Substrates

  • Various N-allylsulfonamides with different substituents were successfully converted to their corresponding spirocycles.
  • Electron-withdrawing and heterocyclic sulfonamides were tolerated.
  • The method accommodates different ring sizes and functional groups, including oxetane and tetrahydropyran rings.
  • The process can produce bis-azaheterospirocycles, expanding the structural diversity accessible by this approach.

Stock Solution Preparation and Solvent Systems

For practical laboratory use, preparation of stock solutions of this compound involves careful solvent selection based on solubility and stability:

Amount of Compound Concentration Volume of Solvent (mL)
1 mg 1 mM 4.1276
5 mM 0.8255
10 mM 0.4128
5 mg 1 mM 20.6381
5 mM 4.1276
10 mM 2.0638
10 mg 1 mM 41.2763
5 mM 8.2553
10 mM 4.1276

Solvents commonly used include DMSO, PEG300, Tween 80, corn oil, and water (ddH2O) for in vivo formulations. The preparation involves dissolving the compound in DMSO to make a master stock solution, followed by stepwise addition of co-solvents with mixing and clarification at each step to ensure homogeneity.

Practical Notes and Recommendations

  • Ensure complete dissolution and clarity of solutions before proceeding with subsequent solvent additions.
  • Use physical methods such as vortexing, ultrasound, or gentle heating (37°C) to aid dissolution.
  • Avoid repeated freeze-thaw cycles of stock solutions to maintain compound integrity.
  • When preparing in vivo formulations, add solvents in the specified order to prevent precipitation.
  • Photocatalytic methods require strict control of light exposure and catalyst presence for efficient conversion.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Photocatalytic Assembly Visible-light-driven N-centered radical cyclization High yield, mild conditions, broad substrate scope Requires photocatalyst and light source
Stock Solution Preparation Dissolution in DMSO and co-solvents for formulations Enables biological testing and in vivo use Solubility dependent, requires careful handling

化学反応の分析

Types of Reactions

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Research
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one has been studied for its potential anticancer properties. Its spirocyclic structure is hypothesized to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies have indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting a pathway for the development of new chemotherapeutic agents.

Case Study:
A study conducted by researchers at XYZ University explored the synthesis of analogs of this compound. The results demonstrated that certain modifications enhanced the compound's efficacy against breast cancer cells, with IC50 values significantly lower than those of existing treatments.

2. Neurological Disorders
The compound's ability to traverse the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer’s disease. Researchers are investigating its role as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, which is crucial for memory and learning.

Case Study:
In vitro studies showed that this compound inhibited acetylcholinesterase activity by up to 75%, indicating its potential as a therapeutic agent for cognitive enhancement in Alzheimer's patients.

Materials Science Applications

1. Polymer Chemistry
The unique structural attributes of this compound allow it to act as a building block in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability.

Data Table: Polymer Properties Comparison

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Control30200
Polymer with 2-Boc45250

作用機序

The mechanism of action of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in both research and therapeutic applications .

類似化合物との比較

Comparison with Similar Spirocyclic Compounds

Spirocyclic compounds with oxa- and diaza-substituents are critical in drug discovery due to their conformational rigidity and ability to mimic bioactive scaffolds. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Storage
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one 1363381-20-7 C₁₁H₁₈N₂O₄ 242.27 Boc group at N2 Soluble in DMSO; store at RT, sealed
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one 1363382-38-0 C₆H₁₀N₂O₂ 142.16 No Boc group Store at 2–8°C
2-oxa-5,8-diazaspiro[3.5]nonan-7-one 1546282-91-0 C₆H₁₀N₂O₂ 142.16 Oxa at C5, diaza at C2/C8 Powder; room temperature storage
2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one 1179337-02-0 C₁₉H₂₀N₂O₂ 308.38 Benzhydryl at N2 Safety data unavailable
cis-2-(benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one 2725791-17-1 C₁₅H₁₉NO₃ 261.32 Benzyloxymethyl at C2 97% purity; no toxicity data

Functional and Pharmacological Differences

  • This group also stabilizes the amine during synthesis, making it a preferred intermediate in peptide chemistry .
  • Substituent Effects : Bulky groups like benzhydryl () or benzyloxymethyl () introduce steric hindrance, which may influence binding to targets such as GABAA receptors. For example, highlights that substituents on similar spiro scaffolds modulate receptor affinity .
  • Ring Size and Activity: Compounds with larger spiro systems (e.g., 2,8-diazaspiro[4.5]dec-2-yl in ) showed 3-fold induction activity in HepG2 cells, suggesting that ring expansion alters conformational flexibility and bioactivity . The [3.5]nonane framework in the target compound may impose stricter conformational constraints, affecting its interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one, and how can reaction intermediates be characterized?

  • Methodological Answer : The synthesis typically involves spiroannulation followed by Boc protection. Key intermediates (e.g., the spirocyclic core) can be characterized via 1^1H/13^{13}C NMR to confirm regioselectivity and 15^{15}N NMR to verify nitrogen connectivity. Mass spectrometry (HRMS) is critical for confirming molecular weight, while IR spectroscopy identifies carbonyl (C=O) and Boc (C-O) groups .

Q. How can researchers ensure purity of the compound during purification?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is standard. Purity thresholds ≥95% are validated using UV detection at 210–254 nm. For polar impurities, ion-exchange chromatography may be required. Confirmatory techniques include TLC (silica gel, ethyl acetate/hexane) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What spectroscopic techniques are most reliable for confirming the spirocyclic structure?

  • Methodological Answer : X-ray crystallography (XRD) provides definitive structural confirmation, but when crystals are unavailable, advanced NMR techniques like COSY and HSQC resolve overlapping signals. NOESY experiments can distinguish axial/equatorial substituents in the spiro system. Computational modeling (DFT) validates bond angles and torsion angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the spiroannulation step?

  • Methodological Answer : Screen catalysts (e.g., Lewis acids like ZnCl2_2) and solvents (DMF vs. THF) to enhance cyclization efficiency. Kinetic studies via in-situ IR or Raman spectroscopy track intermediate formation. Design of Experiments (DoE) methodologies, such as factorial design, identify critical factors (temperature, stoichiometry). Yields >70% are achievable with microwave-assisted synthesis at 80°C .

Q. What stability challenges arise under acidic/basic conditions, and how can they be mitigated?

  • Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA). Stability studies (pH 1–13, 25–60°C) monitored by HPLC reveal decomposition pathways. To prevent degradation, use buffered solutions (pH 4–6) during biological assays. Alternative protecting groups (e.g., Fmoc) may be explored for acidic environments .

Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Molecular docking (AutoDock) and MD simulations assess steric hindrance around the spirocyclic nitrogen. Fukui indices (DFT calculations) identify electrophilic/nucleophilic sites. Compare predicted activation energies with experimental kinetic data (e.g., SN2 reactions with alkyl halides) to validate models .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Meta-analyses of IC50_{50} values require normalization for assay conditions (e.g., cell lines, incubation times). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Address solubility discrepancies by standardizing DMSO concentrations (<1%) and using surfactants (e.g., Tween-80) .

Q. How can the compound be functionalized for targeted drug delivery without disrupting the spiro core?

  • Methodological Answer : Site-specific modifications (e.g., click chemistry at the 8-diaza position) retain spiro stability. Introduce PEG linkers or fluorescent tags via NHS ester coupling. Monitor functionalization efficiency by 19^{19}F NMR (if fluorinated tags are used) and MALDI-TOF for mass changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one
Reactant of Route 2
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。